2-chloro-N-cyclopropyl-5-nitrobenzamide
Description
2-Chloro-N-cyclopropyl-5-nitrobenzamide (CAS: 355383-67-4; 1042623-41-5) is a benzamide derivative featuring a chloro substituent at the 2-position, a nitro group at the 5-position, and a cyclopropylamide moiety. Its molecular formula is C₁₀H₉ClN₂O₃, with an average molecular mass of 240.643 g/mol and a monoisotopic mass of 240.030170 g/mol. The compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-deficient aromatic system, which facilitates nucleophilic substitution reactions.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-9-4-3-7(13(15)16)5-8(9)10(14)12-6-1-2-6/h3-6H,1-2H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZVYACIWILHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281164 | |
| Record name | 2-Chloro-N-cyclopropyl-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83909-70-0 | |
| Record name | 2-Chloro-N-cyclopropyl-5-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83909-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-cyclopropyl-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The reaction conditions often include the use of strong acids like sulfuric acid for nitration and cyclopropylamine for the cyclopropylation step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-chloro-N-cyclopropyl-5-nitrobenzamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the chloro group with a methoxy group.
Scientific Research Applications
2-chloro-N-cyclopropyl-5-nitrobenzamide is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and kinetics.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and cyclopropyl groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide
Replacing the nitro group with an amino group (NH₂) increases the compound’s basicity and hydrogen-bonding capacity, which could enhance interactions with biological targets. The cyclopropylmethyl substituent may confer greater metabolic stability compared to the parent cyclopropylamide.
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide
The addition of a dimethylamino group introduces electron-donating effects, altering the electronic profile of the aryl ring. This modification is leveraged in medicinal chemistry to fine-tune receptor binding and solubility.
Heterocyclic Derivatives
2-Chloro-N-cyclopropyl-5-nitropyrimidin-4-amine
Replacing the benzene ring with a pyrimidine core modifies the compound’s electronic structure and steric profile. Pyrimidine derivatives are often prioritized in drug discovery due to their ability to mimic nucleobases, enhancing target engagement.
Notes
- CAS Number Discrepancies : The target compound and its positional isomer are associated with conflicting CAS entries (e.g., 355383-67-4 vs. 1042623-41-5), underscoring the need for rigorous verification.
Biological Activity
2-Chloro-N-cyclopropyl-5-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a nitro group , a chlorine atom , and a cyclopropyl group attached to a benzamide structure. Its molecular formula is with a molecular weight of 240.64 g/mol. The unique combination of functional groups contributes to its distinct reactivity and biological properties.
The mechanism of action for this compound involves the bioreduction of the nitro group to form reactive intermediates. These intermediates can interact with various cellular components, leading to cytotoxic effects, particularly against cancer cells. Additionally, the chloro and cyclopropyl groups may enhance the compound's binding affinity to specific molecular targets, influencing its pharmacological profile.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has been noted for its potential in combating bacterial infections.
- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells through various pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in critical biochemical pathways, which could be beneficial in treating diseases like cancer and viral infections .
Case Studies
- Anticancer Activity : A study examining the cytotoxic effects of this compound on various cancer cell lines demonstrated significant cell death at lower concentrations compared to controls. The study highlighted the compound's potential as an anticancer agent by inducing apoptosis through reactive oxygen species (ROS) generation.
- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in therapeutic applications .
Table 1: Biological Activity Overview
Table 2: Structure-Activity Relationship (SAR)
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | 45 | Bioreduction of nitro group leading to ROS generation |
| Related Compound A | 60 | Direct enzyme inhibition |
| Related Compound B | 80 | Apoptosis induction via mitochondrial pathway |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
